molecular formula C11H22N2O2 B13751528 Methacrylic acid, 2-(dimethylamino)-1-((dimethylamino)methyl)ethyl ester CAS No. 21476-57-3

Methacrylic acid, 2-(dimethylamino)-1-((dimethylamino)methyl)ethyl ester

Cat. No.: B13751528
CAS No.: 21476-57-3
M. Wt: 214.30 g/mol
InChI Key: AUBDFVCIDMEAKS-UHFFFAOYSA-N
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Description

Methacrylic acid, 2-(dimethylamino)-1-((dimethylamino)methyl)ethyl ester (CAS: 21476-57-3) is a methacrylate ester derivative characterized by two dimethylamino functional groups. Its IUPAC name, 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)-1-((dimethylamino)methyl)ethyl ester, reflects its unique structure: a methacrylic acid backbone esterified with a substituted ethyl group containing dual dimethylamino moieties. This compound is also known by synonyms such as Bis(dimethylaminomethyl)methyl methacrylate and 2-(Dimethylamino)-1-((dimethylamino)methyl)ethyl methacrylate .

The molecular formula is inferred as C₁₀H₂₁N₂O₂, with a molecular weight of approximately 201.29 g/mol. Structural analysis suggests that the ethyl ester chain is modified at positions 1 and 2:

  • Position 1: A (dimethylamino)methyl group (-CH₂N(CH₃)₂).
  • Position 2: A dimethylamino group (-N(CH₃)₂).

This bifunctional amino configuration enhances its polarity and reactivity compared to simpler methacrylate esters.

Properties

CAS No.

21476-57-3

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

1,3-bis(dimethylamino)propan-2-yl 2-methylprop-2-enoate

InChI

InChI=1S/C11H22N2O2/c1-9(2)11(14)15-10(7-12(3)4)8-13(5)6/h10H,1,7-8H2,2-6H3

InChI Key

AUBDFVCIDMEAKS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC(CN(C)C)CN(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Route

The synthesis of Methacrylic acid, 2-(dimethylamino)-1-((dimethylamino)methyl)ethyl ester typically proceeds via esterification of methacrylic acid or its alkyl methacrylate derivatives with dimethylamino-containing alcohols, such as dimethylaminoethanol or related amino alcohols. The reaction is catalyzed by organotin compounds or other esterification catalysts under reflux conditions, followed by distillation to isolate the product.

Esterification Using Dimethylaminoethanol and Alkyl Methacrylates

A well-documented method involves reacting dimethylaminoethanol with methyl methacrylate or other alkyl methacrylates in the presence of inhibitors and catalysts, followed by azeotropic distillation to remove water and unreacted starting materials.

Reaction Conditions and Catalysts
  • Reactants: Dimethylaminoethanol and methyl methacrylate (preferred alkyl methacrylate).
  • Molar Ratio: Typically 1:1.5 to 1:2.5 (dimethylaminoethanol : methyl methacrylate), with ratios as broad as 1:1.1 to 1:35 reported to reduce side reactions and control temperature.
  • Inhibitors: Phenothiazine (solid) combined with N,N-diethylhydroxylamine (liquid) to prevent premature polymerization.
  • Catalyst: Di-n-butyltin oxide (DBTO) at 0.2 to 1 mole percent relative to dimethylaminoethanol, with 0.5 to 0.8 mole percent preferred for optimal conversion and reaction speed.
  • Temperature: Reflux conditions, with head temperatures maintained below 115 °C to prevent polymer formation.
  • Distillation: Azeotropic removal of water and methacrylate-alkanol azeotropes at reflux ratios between 5:1 and 7:1.
Process Steps
  • Initial Reflux and Dehydration: The mixture of dimethylaminoethanol, methyl methacrylate, and inhibitor is heated to total reflux to distill off the azeotrope of water and methyl methacrylate, achieving maximum dehydration before catalyst addition.
  • Catalyst Addition: After cooling to condense vapors, di-n-butyltin oxide catalyst is added.
  • Esterification Reflux: The mixture is reheated to reflux, and the azeotrope of the formed alkanol (e.g., methanol) and methyl methacrylate is distilled off.
  • Vacuum Distillation: Unreacted methyl methacrylate and dimethylaminoethanol are removed under vacuum.
  • Product Isolation: Pure dimethylaminoethyl methacrylate is distilled at reduced pressure, maintaining temperature control to avoid degradation.

Catalytic Polymerization Route (for Related Block Copolymers)

Another approach involves the synthesis of block copolymers using dimethylaminoethyl methacrylate as a monomer, prepared via atom transfer radical polymerization (ATRP) catalyzed by low-concentration divalent copper salts and organic reducing agents. This method is more relevant for polymer preparation but includes the formation of the methacrylate ester intermediate.

Data Tables Summarizing Preparation Parameters

Parameter Typical Range/Value Notes
Dimethylaminoethanol : MMA ratio 1:1.5 to 1:2.5 (preferred), up to 1:35 Excess MMA reduces side reactions and temperature
Inhibitors Phenothiazine (solid), N,N-diethylhydroxylamine (liquid) Prevents polymerization during reaction
Catalyst Di-n-butyltin oxide (DBTO) 0.2–1 mole % (0.5–0.8 preferred) Added after dehydration step
Initial reflux temperature ~95–104 °C To distill off water-MMA azeotrope
Head temperature during esterification <115 °C To avoid polymer formation
Reflux ratio for azeotropic distillation 5:1 to 7:1 For removal of alkanol-MMA azeotrope
Yield 66–95% Depending on scale and process conditions
Purity >99.6% After vacuum distillation

Detailed Example from Patent Literature

Example Procedure (Adapted from US Patent US3642877A)

  • Materials: 252 parts methyl methacrylate (MMA), 96.2 parts β-dimethylaminoethanol (DMAE), 2.16 parts phenothiazine (PTZ).
  • Molar Ratio: MMA:DMAE = 2.33:1.
  • Step 1: Heat mixture to reflux (~95 °C) and distill off MMA-water azeotrope at reflux ratio 5:1 until ~8% by weight of MMA is removed.
  • Step 2: Cool mixture to 90 °C, add 1.73 parts di-n-butyltin oxide (0.64 mole % relative to DMAE).
  • Step 3: Reflux and distill off MMA-methanol azeotrope at reflux ratio 5:1, head temperature rising from 65 °C to 80 °C.
  • Step 4: Stop distillation when rate slows, then apply vacuum distillation to remove unreacted materials and isolate pure DMAEMA.
  • Yield: Approximately 66% based on theory, with product purity of 99.97%.

Notes on Reaction Optimization and Industrial Considerations

  • Catalyst Efficiency: Di-n-butyltin oxide is favored for its ability to be added all at once, unlike alkali metal alkoxides requiring continuous addition.
  • Temperature Control: Maintaining head temperatures below 115 °C is critical to prevent premature polymer formation.
  • Inhibitor Selection: Combining solid and liquid inhibitors ensures effective polymerization prevention both in the reaction vessel and distillation column.
  • Vacuum Distillation: Essential for product purification and removal of unreacted starting materials without thermal degradation.
  • Molar Ratios: Excess methyl methacrylate helps maintain lower reaction temperatures and reduces side reactions.
  • Alternative Alkyl Methacrylates: Ethyl and propyl methacrylates can be used but offer no advantage over methyl methacrylate; butyl methacrylate is less favorable due to polymerization issues.

Chemical Reactions Analysis

Types of Reactions: Methacrylic acid, 2-(dimethylamino)-1-((dimethylamino)methyl)ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in these reactions include quaternizing agents for the quaternization of tertiary amine moieties. The reactions are typically carried out under controlled conditions, such as specific pH and temperature ranges .

Major Products Formed: The major products formed from these reactions include quaternized poly(2-(dimethylamino)ethyl methacrylate)-grafted agarose copolymers. These products exhibit significant antibacterial properties and are used in various applications, including medical and wound care .

Scientific Research Applications

Industrial Applications

1. Coatings and Adhesives

  • Description : The compound is used as a modifying agent in coatings and adhesives to enhance properties such as adhesion, hardness, and water resistance.
  • Case Study : Research has shown that incorporating 2-(dimethylamino)ethyl methacrylate into polymer matrices significantly improves the mechanical properties of coatings, making them more durable under environmental stressors .

2. Textiles

  • Description : It serves as a functional additive in textiles to provide anti-static properties and improve fabric durability.
  • Application Example : Textile treatments using this compound have been reported to enhance the wear resistance of fabrics while maintaining comfort and breathability .

Biomedical Applications

1. Drug Delivery Systems

  • Description : The compound is utilized in the formulation of polymer-based drug delivery systems due to its biocompatibility and ability to form hydrogels.
  • Case Study : A study demonstrated that hydrogels synthesized from 2-(dimethylamino)ethyl methacrylate can effectively encapsulate therapeutic agents and release them in a controlled manner, improving treatment efficacy for various diseases .

2. Antibacterial Materials

  • Description : Quaternized derivatives of this compound are employed to create antibacterial surfaces.
  • Research Findings : Polymeric materials modified with quaternary ammonium groups from 2-(dimethylamino)ethyl methacrylate exhibited significant antibacterial activity against common pathogens, making them suitable for medical devices .

Table: Summary of Applications

Application AreaSpecific Use CaseBenefits
CoatingsEnhancing mechanical propertiesImproved durability
AdhesivesModifying adhesion propertiesIncreased bond strength
TextilesAnti-static treatmentsEnhanced durability and comfort
Drug DeliveryControlled release hydrogelsImproved therapeutic efficacy
Antibacterial MaterialsCoatings for medical devicesReduced infection risk

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related methacrylate derivatives:

Table 1: Comparative Analysis of Methacrylic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
Methacrylic acid, 2-(dimethylamino)-1-((dimethylamino)methyl)ethyl ester 21476-57-3 C₁₀H₂₁N₂O₂ 201.29 Dual dimethylamino groups; high polarity and reactivity. Potential use in pH-responsive polymers, adhesion promoters, or drug delivery systems (inferred) .
2-(Dimethylamino)ethyl methacrylate (DMAEMA) 2867-47-2 C₈H₁₅NO₂ 157.21 Single dimethylamino group; water-soluble; BP: 182–190°C. Acrylamide comonomer, pH-sensitive hydrogels, coatings .
N-(3-Dimethylaminopropyl)methacrylamide 5205-93-6 C₉H₁₈N₂O 170.26 Amide linkage instead of ester; enhanced hydrolytic stability. Biomedical applications (e.g., hydrogels, controlled-release systems) .
Ethyl methacrylate 97-63-2 C₆H₁₀O₂ 114.14 Simple ester; no amino groups; hydrophobic. Plastics, adhesives, and coatings .

Key Structural and Functional Differences:

Amino Group Configuration: The target compound’s dual dimethylamino groups increase its basicity and capacity for hydrogen bonding compared to DMAEMA’s single amino group. This may enhance its utility in pH-responsive materials . In contrast, ethyl methacrylate lacks amino groups, rendering it non-ionic and less reactive.

Solubility and Reactivity: DMAEMA’s water solubility (due to its amino group) makes it suitable for aqueous polymerizations. The target compound’s additional amino group could further improve solubility in polar solvents or acidic conditions. N-(3-Dimethylaminopropyl)methacrylamide’s amide linkage confers resistance to hydrolysis, unlike ester-based derivatives .

Applications: DMAEMA: Widely used in stimuli-responsive polymers for drug delivery and coatings. Ethyl methacrylate: Primarily employed in non-reactive industrial applications due to its simplicity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methacrylic acid, 2-(dimethylamino)-1-((dimethylamino)methyl)ethyl ester, and how does its structure influence reactivity?

  • Methodological Answer : The compound is synthesized via trans-esterification between dimethylethanolamine and methyl methacrylate, catalyzed by acidic or basic conditions. The tertiary amine groups in the structure enhance nucleophilicity, facilitating copolymerization with electron-deficient monomers. Key parameters include temperature control (70–90°C), solvent selection (e.g., toluene), and inhibitor addition (e.g., hydroquinone methyl ether) to prevent premature polymerization .
  • Structural Insight : The bifunctional dimethylamino groups enable dual reactivity in crosslinking or pH-responsive polymer systems.

Q. Which analytical techniques are suitable for quantifying residual monomers in polymer matrices containing this compound?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–220 nm) is standardized for monomer quantification. A typical protocol involves:

  • Sample Preparation : Dissolve 0.05 g of polymer in methanol, extract monomers via sonication, and filter.
  • Calibration : Use a standard solution (1.15 µg/mL) of the monomer in methanol-phosphate buffer (3:10 v/v).
  • Calculation : Apply the formula Quantity (mg)=50C×(rU/rS)\text{Quantity (mg)} = 50C \times (r_U / r_S), where CC is the standard concentration, and rU/rSr_U/r_S are peak response ratios .
    • Table 1 : HPLC Parameters from Pharmacopeial Standards
ColumnMobile PhaseFlow RateDetectionLOD
C18 Reverse-PhaseMethanol:Buffer (70:30)1.0 mL/minUV (215 nm)0.01%

Q. How should researchers handle stability and storage challenges for this monomer?

  • Methodological Answer : Store at 2–8°C under inert gas (N₂/Ar) with 700–1000 ppm hydroquinone methyl ether inhibitor. Avoid exposure to light, oxidizing agents, and alkaline conditions, which accelerate degradation. Conduct periodic FT-IR analysis to monitor carbonyl group integrity (peak at 1720 cm⁻¹) .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the copolymerization kinetics of this monomer with acrylates?

  • Methodological Answer : Use radical initiators (e.g., AIBN) at 60–80°C in a solvent-free system or with tetrahydrofuran. Monitor conversion via gravimetry or real-time NMR. Kinetic modeling (e.g., Mayo-Lewis equation) can predict reactivity ratios (r1,r2r_1, r_2) for copolymer composition control. For example, its reactivity ratio with methyl methacrylate (r1=0.8r_1 = 0.8) suggests a tendency for alternating copolymers .
  • Table 2 : Copolymerization Parameters with Common Monomers

ComonomerReactivity Ratio (r₁)Temperature (°C)Solvent
Methyl Methacrylate0.870Toluene
Butyl Acrylate1.265THF

Q. How can researchers resolve contradictions in reported residual monomer limits across studies?

  • Methodological Answer : Discrepancies (e.g., 0.1% vs. 0.02% limits) arise from methodological variability:

  • Sample Preparation : Soxhlet extraction vs. direct dissolution affects monomer recovery.
  • Detection Sensitivity : GC-MS (LOD = 0.001%) vs. HPLC (LOD = 0.01%).
  • Polymer Matrix : Glass transition temperature (TgT_g) influences monomer mobility and extraction efficiency. Validate methods using spike-and-recovery experiments with deuterated analogs .

Q. What strategies mitigate cytotoxicity in biomedical applications of polymers derived from this monomer?

  • Methodological Answer :

  • Purification : Dialysis (MWCO = 3.5 kDa) to remove unreacted monomer.
  • Functionalization : Quaternize tertiary amines with methyl bromide to reduce cationic charge density, lowering membrane disruption risks.
  • In Vitro Testing : Use MTT assays on HEK-293 cells; IC₅₀ values correlate with polymer charge density (e.g., IC₅₀ = 50 µg/mL for quaternized vs. 10 µg/mL for non-quaternized) .

Q. How can contamination by degradation products (e.g., dimethylamine) be analyzed in polymer formulations?

  • Methodological Answer : Employ headspace GC-MS with a DB-5MS column:

  • Derivatization : Treat samples with pentafluorobenzoyl chloride to enhance detection of amine derivatives.
  • Quantification : Compare against a calibration curve of dimethylamine hydrochloride (0.1–10 ppm). Contamination >50 ppm alters polymer hydrophilicity and degradation rates .

Data Contradiction Analysis

  • Case Study : Conflicting reports on thermal stability (TGA data showing 180°C vs. 200°C decomposition onset):
    • Root Cause : Presence of residual inhibitors (e.g., hydroquinone) in commercial batches delays degradation. Purify monomers via vacuum distillation before analysis .

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